molecular formula C16H9BrO5S B12135505 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate

2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate

Cat. No.: B12135505
M. Wt: 393.2 g/mol
InChI Key: QAGDGTJQOKCTMR-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate is a complex organic compound that features both a thiophene ring and a chromene ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate typically involves the reaction of 6-bromo-2-oxochromene-3-carboxylate with a thiophene derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of palladium catalysts and organoboron reagents is common in these processes, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, the thiophene ring can interact with protein active sites, while the chromene ring can participate in π-π stacking interactions with aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(2-thienyl)ethyl 6-chloro-2-oxochromene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    2-Oxo-2-(2-thienyl)ethyl 6-fluoro-2-oxochromene-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. This reactivity can be advantageous in synthetic applications where selective functionalization is required .

Properties

Molecular Formula

C16H9BrO5S

Molecular Weight

393.2 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C16H9BrO5S/c17-10-3-4-13-9(6-10)7-11(16(20)22-13)15(19)21-8-12(18)14-2-1-5-23-14/h1-7H,8H2

InChI Key

QAGDGTJQOKCTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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